![molecular formula C22H29N3O4 B2718317 2-(4-methoxyphenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide CAS No. 1049345-45-0](/img/structure/B2718317.png)
2-(4-methoxyphenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide
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Description
2-(4-methoxyphenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide, also known as MP-10, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MP-10 is a selective dopamine D3 receptor antagonist and has been shown to have promising results in preclinical studies for the treatment of drug addiction, schizophrenia, and Parkinson's disease.
Scientific Research Applications
Cetirizine: Antihistamine Research
Cetirizine, a compound related to the piperazine class, demonstrates the potential of similar compounds in treating allergies and rhinitis. It acts as a selective H1 histamine receptor antagonist, highlighting the importance of research into piperazine derivatives for allergic conditions (J. Arlette, 1991).
Memory Enhancement Studies
Research on a compound structurally similar to 2-(4-methoxyphenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide has explored its effects on memory capabilities in mice. Such studies underscore the potential of piperazine derivatives in developing treatments aimed at improving cognitive functions (Li Ming-zhu, 2008).
Anti-inflammatory and Analgesic Agents
Research into the synthesis of novel compounds derived from visnaginone and khellinone, which include functionalities similar to the query compound, has indicated significant anti-inflammatory and analgesic activities. These findings point to the broader therapeutic applications of such molecular structures in managing pain and inflammation (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Marine Actinobacterium Metabolites
Studies on the bioactive metabolites of the marine actinobacterium Streptomyces sp. KMM 7210 have identified compounds with structural similarities to the query, demonstrating cytotoxic activities. This research highlights the potential of natural sources in discovering bioactive compounds with therapeutic properties (M. P. Sobolevskaya et al., 2007).
properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c1-27-19-5-3-18(4-6-19)25-15-13-24(14-16-25)12-11-23-22(26)17-29-21-9-7-20(28-2)8-10-21/h3-10H,11-17H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEMPVJDRLHNQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)COC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide |
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